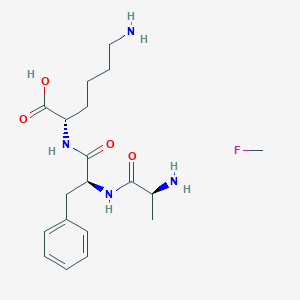
Alanyl-phenylalanyl-lysine fluoromethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alanyl-phenylalanyl-lysine fluoromethane (APLF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. APLF is a protease inhibitor that has been extensively studied for its ability to inhibit the activity of proteases, which are enzymes that play a crucial role in various biological processes.
作用機序
Alanyl-phenylalanyl-lysine fluoromethane inhibits the activity of proteases by irreversibly binding to the active site of the enzyme. This prevents the protease from cleaving its substrate, which ultimately leads to the inhibition of the protease activity.
生化学的および生理学的効果
The inhibition of protease activity by Alanyl-phenylalanyl-lysine fluoromethane has various biochemical and physiological effects. Inhibition of protease activity can lead to the inhibition of various biological processes, including cell proliferation, apoptosis, and inflammation. Alanyl-phenylalanyl-lysine fluoromethane has been shown to inhibit the activity of various proteases, including caspases, which play a crucial role in apoptosis.
実験室実験の利点と制限
One of the main advantages of using Alanyl-phenylalanyl-lysine fluoromethane in lab experiments is its ability to irreversibly inhibit the activity of proteases. This makes it an ideal tool for studying the role of proteases in various biological processes. However, one of the limitations of using Alanyl-phenylalanyl-lysine fluoromethane in lab experiments is its potential toxicity, which can affect the viability of cells and tissues.
将来の方向性
There are several future directions for the study of Alanyl-phenylalanyl-lysine fluoromethane. One of the future directions is the development of Alanyl-phenylalanyl-lysine fluoromethane-based therapeutics for the treatment of various diseases, including cancer and viral infections. Another future direction is the use of Alanyl-phenylalanyl-lysine fluoromethane in the production of recombinant proteins. Additionally, further studies are needed to investigate the potential toxicity of Alanyl-phenylalanyl-lysine fluoromethane and its effects on cell viability and tissue function.
Conclusion:
In conclusion, Alanyl-phenylalanyl-lysine fluoromethane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. Alanyl-phenylalanyl-lysine fluoromethane is a protease inhibitor that has been extensively studied for its ability to inhibit the activity of proteases, which play a crucial role in various biological processes. Future studies are needed to investigate the potential applications of Alanyl-phenylalanyl-lysine fluoromethane in various fields and to address its potential toxicity.
合成法
The synthesis of Alanyl-phenylalanyl-lysine fluoromethane involves the reaction of alanyl-phenylalanyl-lysine chloromethyl ketone (APLK) with a fluoromethane derivative. APLK is synthesized by reacting alanyl-phenylalanyl-lysine with chloromethyl ketone. The reaction between APLK and the fluoromethane derivative results in the formation of Alanyl-phenylalanyl-lysine fluoromethane.
科学的研究の応用
Alanyl-phenylalanyl-lysine fluoromethane has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and biotechnology. In medicine, Alanyl-phenylalanyl-lysine fluoromethane has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. In biochemistry, Alanyl-phenylalanyl-lysine fluoromethane has been studied for its ability to inhibit the activity of proteases, which play a crucial role in various biological processes. In biotechnology, Alanyl-phenylalanyl-lysine fluoromethane has been studied for its potential use in the production of recombinant proteins.
特性
CAS番号 |
107573-17-1 |
|---|---|
製品名 |
Alanyl-phenylalanyl-lysine fluoromethane |
分子式 |
C19H31FN4O4 |
分子量 |
398.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;fluoromethane |
InChI |
InChI=1S/C18H28N4O4.CH3F/c1-12(20)16(23)22-15(11-13-7-3-2-4-8-13)17(24)21-14(18(25)26)9-5-6-10-19;1-2/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26);1H3/t12-,14-,15-;/m0./s1 |
InChIキー |
DEXOLHUUTGWNNJ-XJPBFQKESA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)N.CF |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)N.CF |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)N.CF |
その他のCAS番号 |
107573-17-1 |
同義語 |
Ala-Phe-Lys-CH2F alanyl-phenylalanyl-lysine fluoromethane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



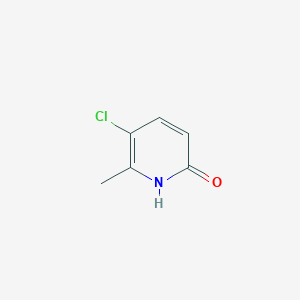
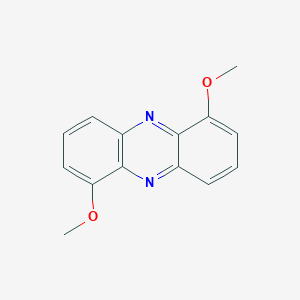
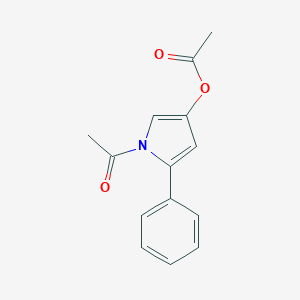
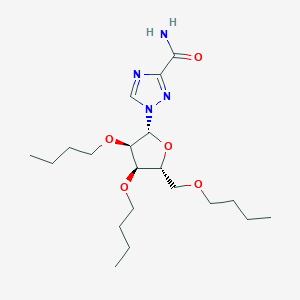
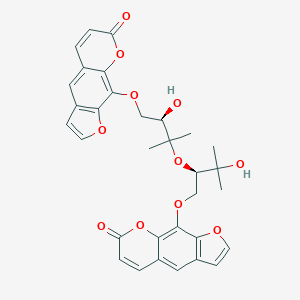
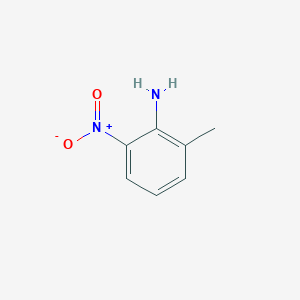
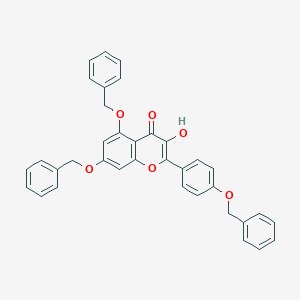
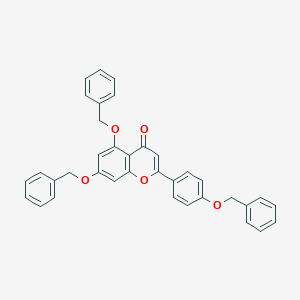
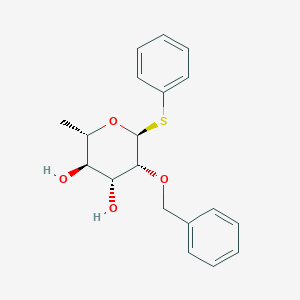
![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)
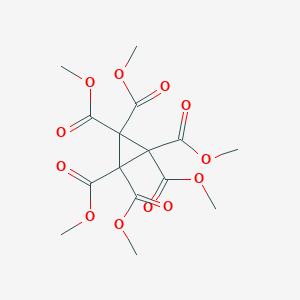
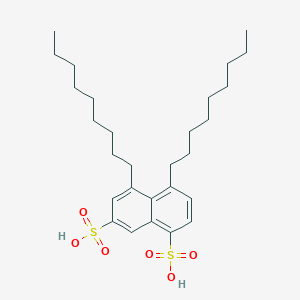
![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)
